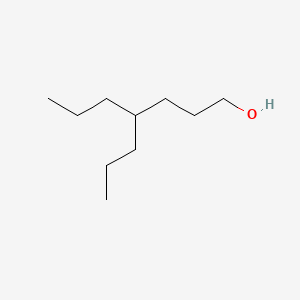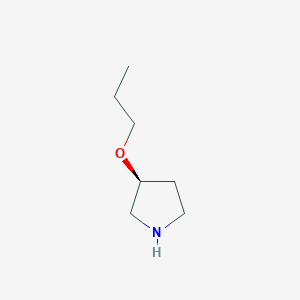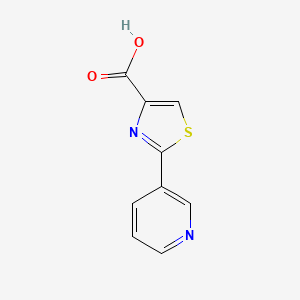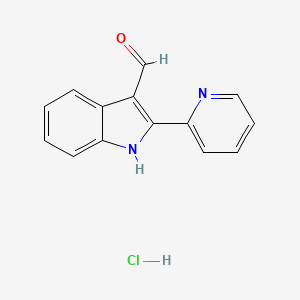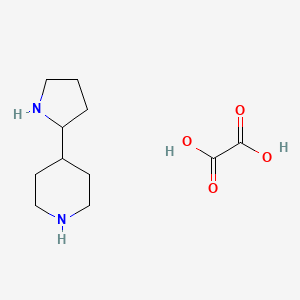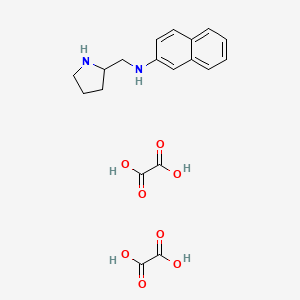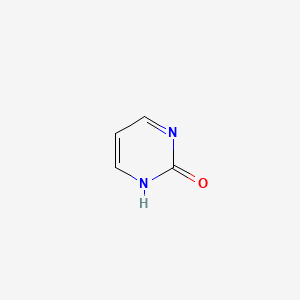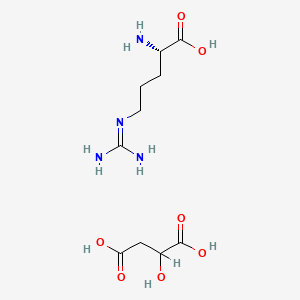
L-Arginine malate
説明
L-Arginine is an amino acid that plays a crucial role in building protein. The body uses protein to help build muscle and rebuild tissue. It converts this amino acid into nitric oxide, which helps the blood vessels open . L-Arginine is also an essential substrate for the synthesis of nitric oxide (NO), creatine, polyamines, homoarginine, and agmatine in mammals .
Synthesis Analysis
L-Arginine is converted to L-Citrulline by argininosuccinate synthase. L-Citrulline is then recycled back to L-Arginine . In a study, Arginine–malate-based dual-emission carbon dots were synthesized for the determination of uric acid (UA). The formation of hydrogen bonds between the ketone/hydroxyl group in the UA molecule and the amino group on the surface of Arg-CD activated the fluorescent signal .Molecular Structure Analysis
The first order hyperpolarizability of L-Arginine maleate is 6.30615227×10-30esu, and the large value of hyperpolarization along the z-direction shows a substantial delocalization of charges in these directions . The role of Arg-153 in distinguishing substrate specificity was examined by the mutant R153C .Chemical Reactions Analysis
Arginine–malate-based dual-emission carbon dots using L-arginine and DL-malic acid as precursors were prepared by a simple and rapid solvothermal synthesis method . L-arginase, a powerful anticancer enzyme, hydrolyzes L-arginine to L-ornithine and urea .科学的研究の応用
Endothelial Function and Vascular Tone L-Arginine, as an amino acid, plays a significant role in various biological processes, including protein biosynthesis, immune response, the urea cycle, and nitric oxide production. Its functional role in regulating endothelial function and vascular tone has been highlighted in both clinical and preclinical studies. These studies explore arginine supplementation's effects on conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus (Gambardella et al., 2020).
Metabolic Engineering for L-Arginine Production Research on L-arginine has focused on its improved industrial production using various microorganisms. The approaches have evolved from random mutagenesis to systems metabolic engineering, leading to the efficient construction of genetically defined microorganisms for overproduction of L-arginine. This research contributes to understanding arginine biosynthesis and regulation, with implications for producing L-arginine derivatives like L-ornithine, putrescine, and cyanophycin, used in medical and industrial applications (Shin & Lee, 2014).
Immune Responses Regulation L-Arginine is crucial for birds and young mammals as an essential amino acid and for adult mammals under certain conditions, such as pregnancy. Its metabolism by myeloid cells can impair lymphocyte responses during immune responses and tumor growth. Enzymes competing for L-arginine, arginase, and nitric-oxide synthase play key roles in this lymphocyte-suppression pathway (Bronte & Zanovello, 2005).
Clinical Pharmacology L-Arginine is the precursor of nitric oxide, a messenger molecule in the vascular system. Its acute and chronic administration can improve endothelial function in conditions like hypercholesterolemia and atherosclerosis. The pharmacokinetics of L-arginine have been investigated, revealing its varied effects depending on cardiovascular disease, vessel segment, and artery morphology (Böger & Bode-Böger, 2001).
Metabolism and Hormonal Levels in Athletes L-Citrulline-malate, related to L-arginine metabolism, has been studied for its effects on metabolic handling of plasma amino acids and products of arginine metabolism, such as creatinine, urea, and nitrite, in athletes. Its supplementation can influence amino acid utilization during exercise and affect hormonal levels (Sureda et al., 2010).
Anti-Aging Effects L-Arginine has demonstrated anti-aging benefits beyond normal dietary consumption, impacting the risk of vascular and heart diseases, erectile dysfunction, immune response, and gastric hyperacidity. Its wide-ranging pharmacological effects make it a significant compound in anti-aging research (Gad, 2010).
Arginine Nutrition in Development, Health, and Disease As a precursor of nitric oxide and polyamines, L-arginine plays key roles in nutrition and metabolism. Its administration is beneficial for reproductive, cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions, and in wound healing, indicating its unique effects among amino acids (Wu et al., 2000).
Arginine and Nitric Oxide Synthase in Cardiovascular Aspects L-Arginine's role as a precursor for nitric oxide synthesis implicates it in cardiovascular pathologies and metabolic diseases. Its deficiency can lead to endothelial inflammation and immune dysfunctions, while supplementation may offer potential therapies for obesity and metabolic syndrome (Lorin et al., 2014).
作用機序
Target of Action
L-Arginine malate, also known as (S)-2-Amino-5-guanidinopentanoic acid 2-hydroxysuccinic acid (1:1), primarily targets the body’s protein biosynthesis process . It plays a versatile role in the body, aiding in cell division, wound healing, ammonia disposal, immune system function, and hormone biosynthesis . L-Arginine is also the precursor for the biosynthesis of nitric oxide (NO) and polyamines .
Mode of Action
This compound interacts with its targets by being converted into nitric oxide in the body . This conversion is facilitated by nitric oxide synthase (NOS) enzymes . Nitric oxide acts to widen blood vessels in the bloodstream, which may help certain circulatory conditions . The substance also stimulates the release of insulin into the body .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized to urea and L-ornithine by the arginase enzyme via hydrolysis in the urea cycle . L-Arginine is also used by nitric oxide synthase (NOS) to produce NO . Furthermore, it can be methylated, producing methylated L-arginines, which inhibit NOS .
Pharmacokinetics
It is known that l-citrulline, a natural precursor of l-arginine, bypasses hepatic first-pass metabolism and can be converted to l-arginine specifically within the tissues .
Result of Action
The conversion of this compound into nitric oxide has several molecular and cellular effects. It supports heart health, reduces chest pain, helps build muscles, aids in wound repair, and improves male fertility . Excessive l-arginine can cause side effects such as nausea, diarrhea, and bloating .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. This makes the therapy more selective and efficient .
生化学分析
Biochemical Properties
L-Arginine malate plays a crucial role in several biochemical reactions. L-Arginine is a substrate for nitric oxide synthase, which produces nitric oxide, a vital signaling molecule involved in vasodilation and immune response . Additionally, L-Arginine interacts with enzymes such as arginase, which converts it into ornithine and urea, playing a role in the urea cycle . Malic acid, on the other hand, is involved in the citric acid cycle, where it is converted to oxaloacetate by malate dehydrogenase . The combination of these two molecules in this compound enhances their individual biochemical properties, making it a potent compound in metabolic processes.
Cellular Effects
This compound influences various cellular processes. L-Arginine is known to enhance cell proliferation and wound healing by promoting collagen synthesis . It also affects cell signaling pathways, particularly those involving nitric oxide, which can modulate gene expression and cellular metabolism . Malic acid contributes to cellular energy production through its role in the citric acid cycle . Together, this compound can enhance cellular functions, including energy metabolism and protein synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. L-Arginine binds to nitric oxide synthase, facilitating the production of nitric oxide . This interaction is crucial for the regulation of blood flow and immune response. Additionally, L-Arginine can inhibit the activity of arginase, thereby increasing the availability of L-Arginine for nitric oxide production . Malic acid, through its conversion to oxaloacetate, plays a role in the regulation of the citric acid cycle and energy production . The combined effects of these interactions make this compound a significant compound in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation . Long-term exposure to this compound has been observed to enhance cellular functions, including increased nitric oxide production and improved energy metabolism . The stability and efficacy of this compound can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance nitric oxide production, improve blood flow, and support immune function . High doses of this compound can lead to adverse effects, including gastrointestinal discomfort and potential toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. L-Arginine is a key component of the urea cycle, where it is converted to ornithine and urea by arginase . It is also a precursor for the synthesis of nitric oxide by nitric oxide synthase . Malic acid is a critical intermediate in the citric acid cycle, where it is converted to oxaloacetate by malate dehydrogenase . The combination of these pathways enhances the overall metabolic flux and energy production in cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. L-Arginine is transported into cells via cationic amino acid transporters, which facilitate its uptake and distribution . Malic acid, being a small organic acid, can diffuse across cell membranes and is transported by specific transporters involved in the citric acid cycle . The combined transport and distribution of this compound ensure its availability for various biochemical processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. L-Arginine is primarily localized in the cytoplasm, where it interacts with nitric oxide synthase and other enzymes . Malic acid is localized in the mitochondria, where it participates in the citric acid cycle . The specific localization of these molecules ensures their efficient participation in metabolic processes and cellular functions.
特性
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFJTBOKWJYXPM-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194797 | |
| Record name | Arginine malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41989-03-1, 16856-16-9 | |
| Record name | Arginine malate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41989-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arginine, 2-hydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-Malic acid, compound with L-arginine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-arginine malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



